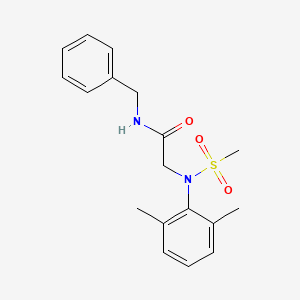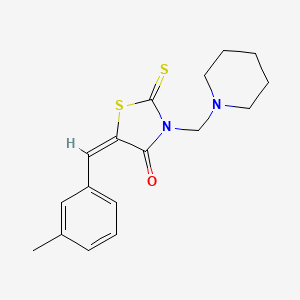
N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMDM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMDM is a derivative of glycine, an amino acid found in many proteins. The compound has been shown to have promising effects in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Mécanisme D'action
The mechanism of action of N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways in cells. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in cells and animals. The compound has been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high purity and yield. The synthesis method has been optimized to produce N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide with high purity, which is important for reproducibility and accuracy of results. Another advantage is the compound's potential therapeutic applications in various scientific research areas.
One limitation of using N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively high cost compared to other compounds. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various scientific research applications.
Orientations Futures
There are several future directions for the study of N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further elucidate its mechanism of action, which will provide a better understanding of its potential therapeutic applications. Another direction is to optimize its use in cancer treatment, neuroprotection, and anti-inflammatory therapy. Additionally, the compound could be tested in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that begins with the reaction of 2,6-dimethylphenyl isocyanate with benzylamine. The resulting intermediate is then reacted with N-methylsulfonyl glycine to produce N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method has been optimized to yield high purity and yield of N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications is in cancer treatment. N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
In addition to cancer treatment, N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its neuroprotective effects. The compound has been shown to protect neurons from oxidative stress, a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. N~1~-benzyl-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-benzyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-7-9-15(2)18(14)20(24(3,22)23)13-17(21)19-12-16-10-5-4-6-11-16/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJKMVQXEXEVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6008426.png)
![2-phenyl-7-[3-(1H-tetrazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008441.png)
![5-(4-bromophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6008447.png)
![5-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6008452.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6008459.png)
![1-cyclopentyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6008467.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperidine](/img/structure/B6008477.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008506.png)
![N-(2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6008509.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine](/img/structure/B6008514.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol](/img/structure/B6008519.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6008524.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6008531.png)